molecular formula C17H34N4O8 B8104465 t-Boc-Aminooxy-PEG5-azide

t-Boc-Aminooxy-PEG5-azide

Cat. No.: B8104465
M. Wt: 422.5 g/mol
InChI Key: RDCAWXMQQLMLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG5-azide: is a polyethylene glycol (PEG) derivative that contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of t-Boc-Aminooxy-PEG5-azide typically begins with the appropriate PEG derivative.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out under mild conditions to prevent degradation of the PEG chain and functional groups.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reactions.

    Deprotection: Mild acids such as trifluoroacetic acid are used to remove the Boc group.

Major Products:

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O8/c1-17(2,3)29-16(22)20-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-19-21-18/h4-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCAWXMQQLMLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.